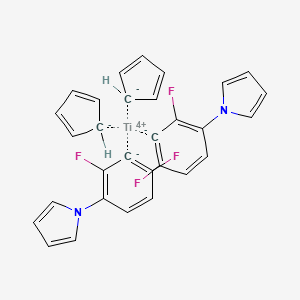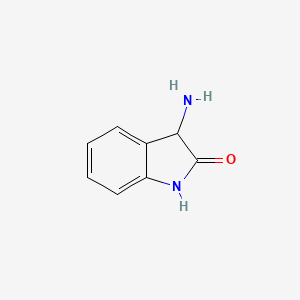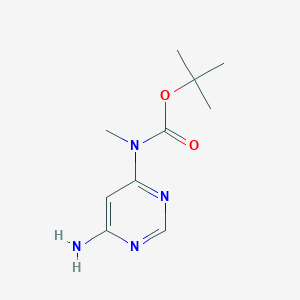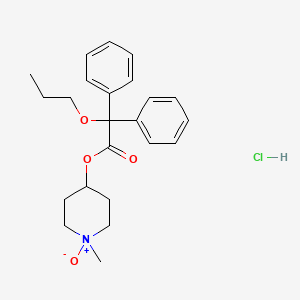
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active orange solid photoinitiator known for its good photoactivity, thermal stability, and low toxicity. It is primarily used for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .
Preparation Methods
The preparation of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE typically involves the reaction of 2,6-difluoroaniline with cyclopentadienyl titanium dichloride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .
Comparison with Similar Compounds
BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is unique due to its combination of high photoactivity, thermal stability, and low toxicity. Similar compounds include:
BIS(2,6-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: A similar photoinitiator with slightly different substituents.
BIS(2,4-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: Another photoinitiator with different fluorine substitution patterns.
These compounds share similar properties but may differ in their specific applications and reactivity.
Properties
CAS No. |
125051-32-3 |
|---|---|
Molecular Formula |
C30H22F4N2Ti |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |
InChI |
InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |
InChI Key |
QHNPPOBPWLEPMT-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |
Canonical SMILES |
C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Origin of Product |
United States |
Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?
A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.
Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?
A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3-Fluoroanilino)-2-methyl-1-[(3-propan-2-yloxyphenyl)methyl]piperidine-4-carbonitrile](/img/structure/B1141602.png)
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)


